

In Vitro Activity of MTC420: Technical Guide

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Compound of Interest

Compound Name:	MTC420
CAS No.:	2088930-66-7
Cat. No.:	B609361

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Executive Summary & Compound Identity

MTC420 (also identified as Compound 42a in primary literature) is a novel, small-molecule antitubercular agent belonging to the heterocyclic quinolone class.^[1] Unlike traditional antibiotics that target cell wall biosynthesis (e.g., Isoniazid, Ethambutol) or transcription (e.g., Rifampicin), **MTC420** functions as a respiratory chain inhibitor.

Its primary molecular target is Type II NADH:menaquinone oxidoreductase (Ndh-2), encoded by the *ndh* gene (Rv1854c). This mechanism confers **MTC420** with a distinct pharmacological profile: it retains high potency against multidrug-resistant (MDR) strains and exhibits superior activity against non-replicating (dormant) *Mycobacterium tuberculosis* (Mtb) compared to replicating bacilli—a rare and critical attribute for sterilizing latent infections.

Chemical Identity

- IUPAC/Class: Heterocyclic Quinolone (Quinolinyl pyrimidine derivative)
- CAS Number: 2088930-66-7^[2]
- Chemical Formula: C₂₀H₁₆F₄N₂O^[2]

- Molecular Weight: 376.35 g/mol [2]

Mechanism of Action (MoA)

Target Engagement: Ndh-2 Inhibition

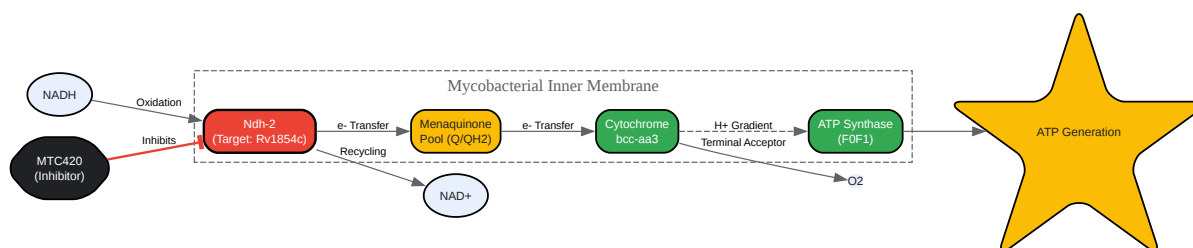
MTC420 acts by inhibiting Ndh-2, a membrane-bound flavoenzyme essential for the mycobacterial electron transport chain (ETC). Mtb lacks a proton-pumping Complex I (NADH dehydrogenase I) commonly found in mitochondria; instead, it relies heavily on Ndh-2 to oxidize NADH to NAD⁺ and transfer electrons to the menaquinone pool (MQ → MQH₂).

By blocking Ndh-2, **MTC420** disrupts two critical cellular functions:

- Bioenergetic Collapse: Prevention of proton motive force (PMF) generation, halting ATP synthesis.
- Redox Imbalance: Accumulation of NADH and depletion of NAD⁺, stalling upstream metabolic pathways (e.g., TCA cycle, glycolysis).

Signaling Pathway Diagram

The following diagram illustrates the Mtb Electron Transport Chain and the specific intervention point of **MTC420**.



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Caption: **MTC420** inhibits Ndh-2, blocking electron flow from NADH to the Menaquinone pool, ultimately collapsing ATP synthesis.

In Vitro Potency Profile[1]

MTC420 demonstrates a unique "inverse" potency profile where it is more effective against dormant bacteria than replicating ones. This is hypothesized to be due to the bacterium's increased reliance on specific respiratory components to maintain membrane potential during hypoxia.

Quantitative Activity Summary

Assay Model	Condition	Target Strain	IC50 (µM)	Interpretation
REMA / MABA	Aerobic, Replicating	Mtb H37Rv	0.525	Moderate potency against actively growing bacilli.
Wayne Model	Hypoxic, Non-Replicating	Mtb H37Rv	0.076	High potency against dormant/persistent cells.
Clinical Isolates	Aerobic	MDR-TB Strains	0.140	Retains potency against drug-resistant strains. [1]
Cytotoxicity	Aerobic	HepG2 / Vero	> 50	Favorable Selectivity Index (SI > 100).

Key Insight: The IC50 of 76 nM (0.076 µM) in the Wayne model is the defining characteristic of **MTC420**. While cell wall inhibitors (e.g., Isoniazid) lose activity in non-replicating states because no new wall is being built, respiratory inhibitors like **MTC420** remain lethal because even dormant cells must maintain a proton motive force to survive.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for evaluating **MTC420** activity.

Resazurin Microtiter Assay (REMA)

Used for determining MIC/IC50 against replicating bacteria.

- Inoculum Prep: Culture *M. tuberculosis* H37Rv in Middlebrook 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, 0.05% Tween 80) until mid-log phase ($OD_{600} \sim 0.6\text{--}0.8$). Dilute to $OD_{600} = 0.001$.
- Plate Setup: Add 100 μL of inoculum to 96-well plates containing serial 2-fold dilutions of **MTC420** (Range: 0.01 μM – 20 μM). Include Rifampicin as a positive control and DMSO (1%) as a vehicle control.
- Incubation: Incubate at 37°C for 7 days.
- Readout: Add 30 μL of 0.01% Resazurin (Alamar Blue) solution. Incubate for 24 hours.
- Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm). Calculate IC50 using a non-linear regression (Gompertz equation).

The Wayne Model (Hypoxia-Induced Dormancy)

Used for determining activity against non-replicating persisters (NRP).

- Hypoxia Induction: Inoculate *Mtb* into Wayne tubes (20 mm x 125 mm glass tubes) with a strictly controlled headspace ratio (0.5). Seal tubes with rubber septa and tightly screw caps.
- Incubation Stages:
 - Stir gently (magnetic bar) at 37°C.
 - NRP-1 (Microaerophilic): Reached by ~60-70 hours.
 - NRP-2 (Anaerobic/Dormant): Reached by ~200 hours. The methylene blue indicator in a control tube should turn colorless.

- Drug Exposure: Once NRP-2 is established, inject **MTC420** anaerobically (using a syringe through the septum) to avoid introducing oxygen.
- Recovery: Incubate with drug for 7 days. Afterward, sample the culture, serially dilute, and plate on 7H10 agar (aerobic conditions) to count CFUs.
- Calculation: Compare CFU reduction against a drug-free anaerobic control.

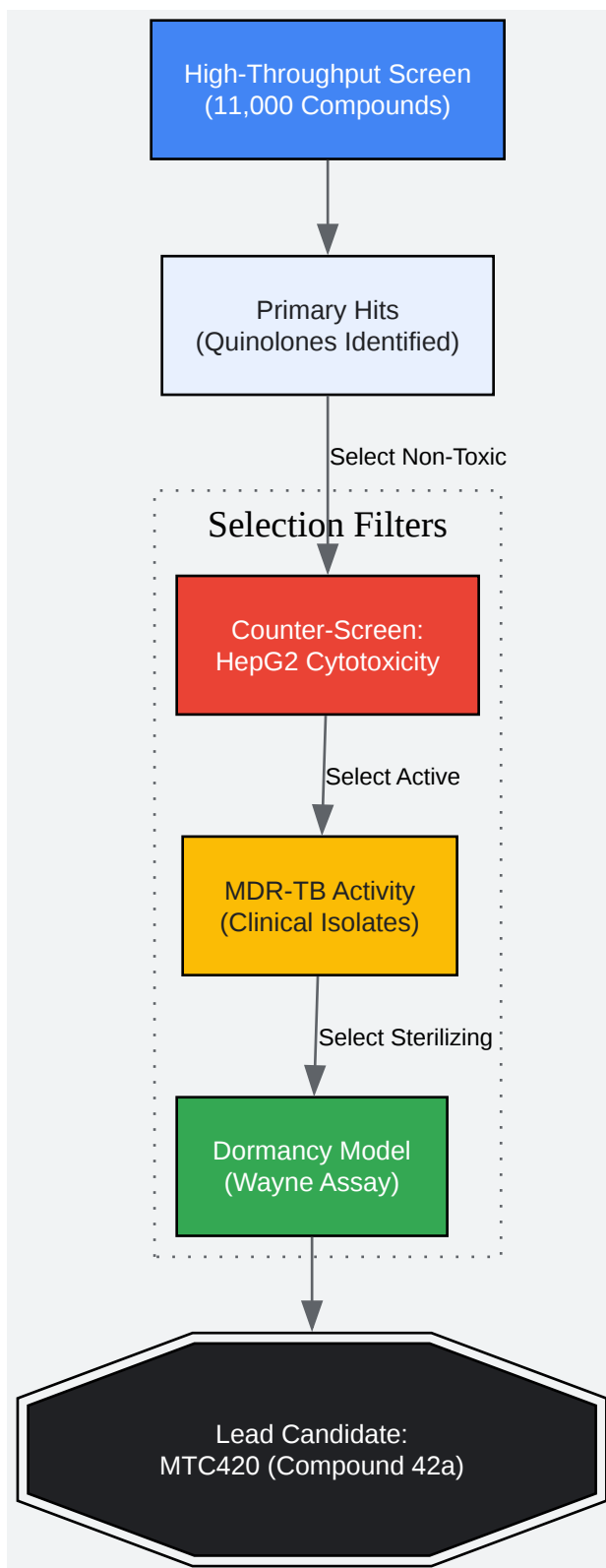
Ndh-2 Enzymatic Inhibition Assay

Used to validate target engagement.

- Membrane Prep: Isolate membrane fractions from *M. smegmatis* (mc²155) or *Mtb* overexpressing Ndh-2.
- Reaction Mix: 50 mM Tris-HCl (pH 7.5), 100 μM Menadione (electron acceptor), 100 μM NADH (donor), and membrane fraction (5 μg protein).
- Initiation: Add **MTC420** (various concentrations) and incubate for 10 mins. Start reaction by adding NADH.
- Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 5 minutes using a kinetic spectrophotometer.
- Control: Use Chlorpromazine or Thioridazine as positive control inhibitors for Ndh-2.

Screening Workflow Visualization

The following diagram outlines the logical progression from High-Throughput Screening (HTS) to the identification of **MTC420**, emphasizing the critical "counter-screen" used to filter out general cytotoxins.



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Caption: The discovery cascade for **MTC420** prioritized non-toxic hits with activity against both MDR and dormant Mtb strains.

References

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